rac-methyl1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylatehydrochloride,cis
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Overview
Description
Methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring and a cyclohexyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclohexylamine derivative reacts with the triazole intermediate.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Scientific Research Applications
Methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate hydrochloride: Similar in structure but with a cyclopropane ring instead of a cyclohexyl group.
Methyl (1s,4s)-4-amino-1-methylcyclohexane-1-carboxylate hydrochloride: Similar but with a different substitution pattern on the cyclohexyl ring.
Uniqueness
Methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its combination of a triazole ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H17ClN4O2 |
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Molecular Weight |
260.72 g/mol |
IUPAC Name |
methyl 1-(4-aminocyclohexyl)triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-16-10(15)9-6-14(13-12-9)8-4-2-7(11)3-5-8;/h6-8H,2-5,11H2,1H3;1H |
InChI Key |
SXSJRMLABLVZMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCC(CC2)N.Cl |
Origin of Product |
United States |
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